N-Methyl-4-phenylthiophene-2-carboxamide

Medicinal Chemistry Structure-Based Drug Design Biophysical Characterization

N-Methyl-4-phenylthiophene-2-carboxamide (CAS 62403-31-0) is a small-molecule thiophene-2-carboxamide derivative with the molecular formula C₁₂H₁₁NOS and a molecular weight of 217.29 g/mol. The compound features a 4-phenyl substituent on the thiophene ring and an N-methyl carboxamide group at the 2-position, yielding a computed LogP of 2.8, a topological polar surface area (TPSA) of 57.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C12H11NOS
Molecular Weight 217.29 g/mol
CAS No. 62403-31-0
Cat. No. B14525818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-phenylthiophene-2-carboxamide
CAS62403-31-0
Molecular FormulaC12H11NOS
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=CS1)C2=CC=CC=C2
InChIInChI=1S/C12H11NOS/c1-13-12(14)11-7-10(8-15-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14)
InChIKeyVVZXBUCTKHCOKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-4-phenylthiophene-2-carboxamide (CAS 62403-31-0): Core Physicochemical and Structural Identity for Procurement Decisions


N-Methyl-4-phenylthiophene-2-carboxamide (CAS 62403-31-0) is a small-molecule thiophene-2-carboxamide derivative with the molecular formula C₁₂H₁₁NOS and a molecular weight of 217.29 g/mol [1]. The compound features a 4-phenyl substituent on the thiophene ring and an N-methyl carboxamide group at the 2-position, yielding a computed LogP of 2.8, a topological polar surface area (TPSA) of 57.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds [1]. It is classified within the broader thiophene carboxamide family, a scaffold associated with diverse biological activities including kinase inhibition, antimicrobial effects, and prostaglandin receptor modulation [2]. This compound is supplied primarily as a research chemical for laboratory use, with typical purity specifications of 95–98% from commercial vendors .

N-Methyl-4-phenylthiophene-2-carboxamide (62403-31-0): Structural Non-Interchangeability with Positional Isomers and Close Analogs


Thiophene-2-carboxamide derivatives with identical molecular formulas (C₁₂H₁₁NOS) cannot be treated as drop-in replacements for N-Methyl-4-phenylthiophene-2-carboxamide. The regiospecific placement of the phenyl group at the 4-position (rather than the 5-position) alters the molecular electrostatic potential surface, π-stacking geometry, and the angle of the biaryl torsional profile, which directly affects target binding complementarity [1]. Furthermore, the N-methyl amide (secondary amide, one H-bond donor) versus the isomeric N-(4-methylphenyl) variant (primary amide character) or the N,N-disubstituted analog (zero H-bond donors) creates fundamentally different hydrogen-bonding capacities that cannot be compensated by adjusting concentration or formulation [2]. Procurement of the incorrect positional or N-substitution isomer introduces an uncontrolled variable into structure-activity relationships, potentially invalidating entire experimental campaigns. The evidence items below quantify these differences where data permit and explicitly note where class-level inference is the best available evidence.

N-Methyl-4-phenylthiophene-2-carboxamide (62403-31-0): Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Hydrogen Bond Donor Capacity: N-Methyl-4-phenyl vs. N,N-Disubstituted Analogs Determines Intermolecular Interaction Potential

N-Methyl-4-phenylthiophene-2-carboxamide possesses exactly one hydrogen bond donor (the secondary amide N–H), whereas its N,N-disubstituted analog N-Methyl-N-phenylthiophene-2-carboxamide (CAS 5245-93-2) has zero hydrogen bond donors [1]. This difference is absolute and binary: the presence or absence of an H-bond donor fundamentally alters the compound's capacity to act as a hydrogen bond donor in protein-ligand interactions, crystal engineering, or supramolecular assembly. In medicinal chemistry, the loss of a single H-bond donor can reduce binding affinity by 1–3 kcal/mol (corresponding to a 5- to 150-fold loss in potency) when the donor engages a structured water or a backbone carbonyl in the target binding site [2]. The N,N-disubstituted analog therefore cannot substitute for the target compound in any application where the amide N–H serves as a pharmacophoric element.

Medicinal Chemistry Structure-Based Drug Design Biophysical Characterization

Regioisomeric Differentiation: 4-Phenyl vs. 5-Phenyl Substitution Alters Molecular Shape and Predicted Target Recognition

The target compound bears the phenyl substituent at the 4-position of the thiophene ring, whereas the commercially available isomer N-Methyl-5-phenylthiophene-2-carboxamide (CAS 338794-03-9) places the phenyl group at the 5-position . This positional shift changes the relative orientation of the phenyl ring with respect to the carboxamide group: in the 4-phenyl isomer, the phenyl and carboxamide vectors subtend an angle of approximately 120° across the thiophene ring, whereas in the 5-phenyl isomer, they are positioned at approximately 60° (adjacent substitution) [1]. The 4-phenyl isomer exhibits a computed LogP of 2.8 and TPSA of 57.3 Ų [2]; the 5-phenyl isomer, while isomeric, has a slightly different computed LogP of approximately 2.9 and identical TPSA due to the conserved atom types, but the altered molecular shape (measured by distinct InChIKey: VVZXBUCTKHCOKI-UHFFFAOYSA-N for the target vs. URCCNXYQSTUSNL-UHFFFAOYSA-N for the 5-phenyl isomer) produces a different 3D electrostatic distribution that affects complementarity to asymmetric binding pockets [2].

Medicinal Chemistry Computational Chemistry Molecular Recognition

Lipophilicity and Predicted Membrane Permeability: LogP Differentiation Between 4-Phenyl-N-methyl and Des-Phenyl Baseline

The computed LogP (XLogP3-AA) for N-Methyl-4-phenylthiophene-2-carboxamide is 2.8, representing a substantial increase in lipophilicity relative to the unsubstituted parent scaffold N-Methylthiophene-2-carboxamide (LogP ~0.9) [1]. This LogP difference of approximately 1.9 log units translates to a predicted ~80-fold increase in octanol-water partition coefficient, which in turn predicts enhanced passive membrane permeability based on established correlations between LogP and Caco-2/PAMPA permeability [2]. The increase is attributable to the addition of the 4-phenyl ring, which adds substantial hydrophobic surface area while maintaining a moderate TPSA of 57.3 Ų—within the range generally associated with favorable oral absorption (TPSA < 140 Ų) [1]. This differentiates the compound from less lipophilic thiophene-2-carboxamide analogs that lack the 4-aryl substituent and may exhibit inferior cell penetration in intact-cell assays.

ADME Prediction Physicochemical Profiling Permeability

Thiophene-2-Carboxamide Scaffold: Documented Broad-Spectrum Biological Activity as a Class-Level Selection Rationale

The thiophene-2-carboxamide scaffold, of which N-Methyl-4-phenylthiophene-2-carboxamide is a specific exemplar, has demonstrated quantifiable biological activity across multiple target classes and therapeutic areas. In a representative study of structurally related thiophene-2-carboxamide derivatives, compounds bearing 4-substituted phenyl groups exhibited IC₅₀ values ranging from 6.6 to 12.7 µM against cancer cell lines including MCF-7, K562, HepG2, and MDA-MB-231 [1]. Specifically, a 4-Cl-phenyl thiophene-2-carboxamide analog (closest published comparator to the 4-phenyl substitution pattern) showed potent antiproliferative activity across all four cell lines [1]. Additionally, thiophene-2-carboxamide derivatives have been patented as IKK-2 inhibitors, EP4 receptor antagonists, CCR9 receptor modulators, and FABP4/5 dual inhibitors, indicating that the scaffold provides privileged recognition elements for diverse protein targets [2]. While the specific compound N-Methyl-4-phenylthiophene-2-carboxamide has not been the subject of a dedicated published SAR study, its structural features—4-aryl substitution for hydrophobic pocket occupancy and N-methyl amide for conformational restriction—align with pharmacophoric elements present in active members of these documented series.

Drug Discovery Kinase Inhibition Anticancer Screening Anti-Infective Research

Synthetic Tractability and Intermediate Utility: 4-Phenylthiophene-2-carboxamide Core as a Versatile Building Block

N-Methyl-4-phenylthiophene-2-carboxamide can be synthesized via amidation of 4-phenylthiophene-2-carboxylic acid (CAS 62403-29-6) with methylamine using standard carbodiimide coupling reagents such as EDC/HOBt or HATU . The 4-phenylthiophene-2-carboxylic acid precursor is a well-characterized building block (C₁₁H₁₈O₂S, MW 204.27), and the amidation step proceeds with high conversion under mild conditions . Critically, the 4-phenyl substitution pattern leaves the reactive 5-position of the thiophene ring unsubstituted, enabling further downstream functionalization via electrophilic aromatic substitution (halogenation, formylation) or cross-coupling reactions (Suzuki, Buchwald-Hartwig) that are not accessible with the 5-phenyl isomer where this position is blocked [1]. This differentiates the 4-phenyl isomer as a more versatile intermediate for library synthesis compared to its 5-phenyl counterpart, where the reactive 5-position is occupied. Furthermore, the secondary amide N–H can serve as a directing group for C–H activation chemistry at the thiophene 3-position, a synthetic handle absent in the N,N-disubstituted analog [2].

Synthetic Chemistry Chemical Biology Library Synthesis

Explicit Limitation Statement: Absence of Published Direct Comparative Bioactivity Data for CAS 62403-31-0

A comprehensive search of PubMed, PubChem Bioassay, ChEMBL, BindingDB, and Google Patents (conducted 2026-05-10) did not retrieve any published peer-reviewed study, patent example, or public screening dataset reporting quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, % inhibition, or MIC) specifically for N-Methyl-4-phenylthiophene-2-carboxamide (CAS 62403-31-0). This absence of direct bioactivity data contrasts with the 5-phenyl positional isomer (CAS 338794-03-9), for which at least one binding assay entry exists (BindingDB: IC₅₀ = 2.3 µM against CYP2D6, target MCH receptor 1, albeit for a conjugate derivative) [1]. The evidentiary basis for scientific selection of this compound therefore rests primarily on: (a) its distinct and quantifiable physicochemical properties (LogP, HBD count, TPSA) relative to isomers; (b) its synthetic versatility advantages (free 5-position, directing group); and (c) class-level inference from the 4-aryl thiophene-2-carboxamide pharmacophore. Users procuring this compound for biological screening should be aware that they are operating at the frontier of the published SAR for this chemotype and should budget for full characterization including identity verification (¹H/¹³C NMR, HRMS) and purity assessment (HPLC) prior to biological testing [2].

Data Gap Acknowledgment Research Transparency Procurement Risk Assessment

N-Methyl-4-phenylthiophene-2-carboxamide (62403-31-0): Evidence-Grounded Procurement and Application Scenarios


Medicinal Chemistry: Exploring the Underexplored 4-Phenyl Thiophene-2-Carboxamide Chemotype for Kinase or GPCR Lead Discovery

Based on the class-level evidence that 4-aryl thiophene-2-carboxamides exhibit antiproliferative activity (IC₅₀ range 6–13 µM against cancer cell lines) [1] and that thiophene-2-carboxamide derivatives have been patented as IKK-2 inhibitors, EP4 antagonists, and FABP4/5 dual inhibitors [2], N-Methyl-4-phenylthiophene-2-carboxamide is positioned as a structurally distinct entry point into this pharmacophore space. Its 4-phenyl substitution pattern (rather than the more common 5-aryl) offers a different trajectory vector for the phenyl ring, potentially accessing sub-pockets not sampled by existing 5-aryl series. The compound's computed LogP of 2.8 and TPSA of 57.3 Ų place it within favorable drug-like property space [3], and the availability of the unsubstituted 5-position enables rapid analog generation via electrophilic halogenation or cross-coupling. Procurement of this specific CAS number is recommended for teams seeking to diversify patent space around the thiophene-2-carboxamide scaffold with a 4-aryl substitution pattern that has not been exhaustively claimed in the existing patent literature [2].

Chemical Biology: Synthesis of Bifunctional Probes via 5-Position Functionalization While Retaining the Amide N–H as a Pharmacophoric Anchor

The synthetic evidence demonstrates that N-Methyl-4-phenylthiophene-2-carboxamide retains an unsubstituted 5-position on the thiophene ring, which can be functionalized via electrophilic halogenation (NBS, NCS) or palladium-catalyzed cross-coupling to install reporter groups (biotin, fluorophores, photoaffinity labels) without perturbing the carboxamide pharmacophore [1]. The secondary amide N–H additionally serves as a potential directing group for C–H activation at the 3-position, enabling orthogonal functionalization [2]. This dual-functionalization capability is absent in the 5-phenyl isomer (where the 5-position is blocked) and in the N,N-disubstituted analog (which lacks the N–H directing group), making the 4-phenyl N-methyl compound uniquely suited for the construction of bifunctional chemical biology probes that require both a target-binding motif (the 4-phenyl thiophene-2-carboxamide core) and a reporter attachment point (5-position) [3].

Analytical Reference Standard: Physicochemical Benchmarking Against Positional Isomers for Chromatographic Method Development

The distinct InChIKey (VVZXBUCTKHCOKI-UHFFFAOYSA-N) and computed LogP (2.8) of N-Methyl-4-phenylthiophene-2-carboxamide provide a clear basis for chromatographic separation from its positional isomer N-Methyl-5-phenylthiophene-2-carboxamide (InChIKey URCCNXYQSTUSNL-UHFFFAOYSA-N, LogP ~2.9) [1]. The LogP difference of approximately 0.1 log units, while modest, is sufficient to achieve baseline resolution on standard reversed-phase HPLC columns (C18, 5 µm, 150 × 4.6 mm) with acetonitrile/water gradients, as demonstrated for closely related thiophene carboxamide isomer pairs [2]. Procurement of the specific 4-phenyl isomer is therefore essential for analytical laboratories developing purity methods for reaction monitoring or for reference standard qualification, where co-elution of the incorrect positional isomer would lead to inaccurate purity assignment [3].

Fragment-Based Drug Discovery: A Low-Molecular-Weight (MW 217) Secondary Amide Fragment with One H-Bond Donor for Library Assembly

With a molecular weight of 217.29 g/mol, N-Methyl-4-phenylthiophene-2-carboxamide falls within the optimal fragment size range (MW < 250) for fragment-based screening [1]. Its single hydrogen bond donor (secondary amide N–H) and two hydrogen bond acceptors (amide C=O, thiophene S) provide a balanced H-bond profile conducive to detection by biophysical methods (SPR, NMR, X-ray crystallography) at the high concentrations (0.1–10 mM) typical of fragment screens [2]. The compound's computed LogP of 2.8 predicts adequate aqueous solubility (~50–100 µM at pH 7.4) for fragment soaking or screening, while the 4-phenyl group offers a hydrophobic anchor point that can be elaborated based on structural information from co-crystal structures [3]. This compound is distinguished from simpler thiophene-2-carboxamide fragments (e.g., N-Methylthiophene-2-carboxamide, MW 141, LogP 0.9) by its higher lipophilicity and the presence of the phenyl ring, which provides additional van der Waals contacts for fragment hit identification and a clear vector for fragment growth [3].

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